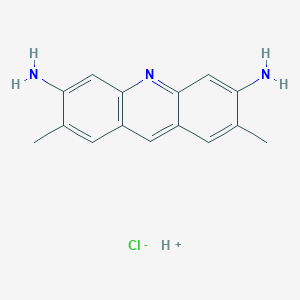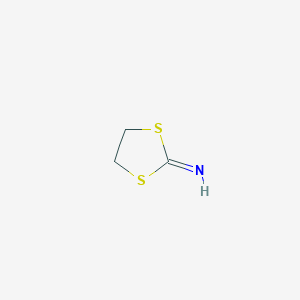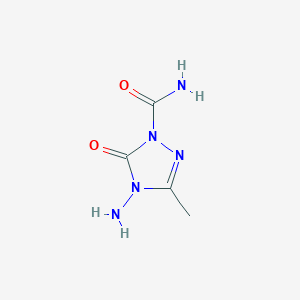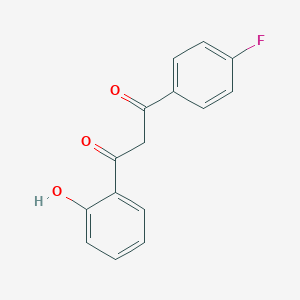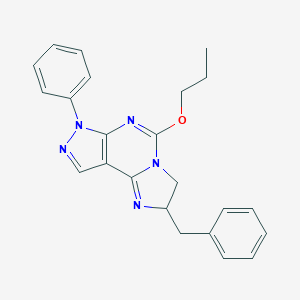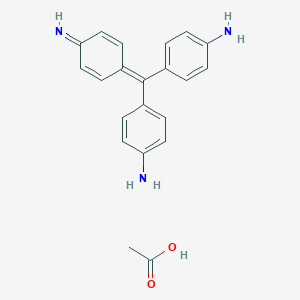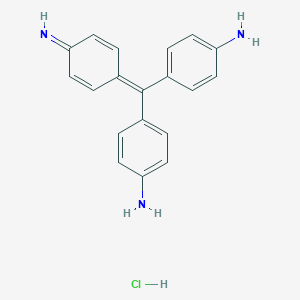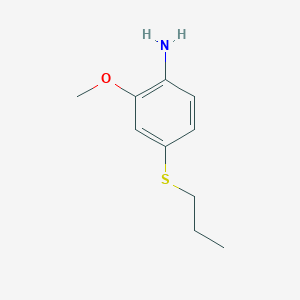
CID 14151030
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 14151030 is an inorganic compound with the chemical formula AlAsO₄. It is most commonly found as a colorless crystalline solid and is produced by the reaction between sodium arsenate and a soluble aluminum salt. This compound occurs naturally as the mineral mansfieldite and is known for its unique properties and applications in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: CID 14151030 can be synthesized in a laboratory setting through the reaction of aluminum hydroxide (Al(OH)₃) with arsenic acid (H₃AsO₄). This reaction results in the formation of aluminum arsenate and water, illustrating a typical acid-base reaction: [ \text{Al(OH)}_3 + \text{H}_3\text{AsO}_4 \rightarrow \text{AlAsO}_4 + 3\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of aluminum arsenate often involves the hydrothermal method, where the compound is produced under high pressure and temperature conditions. This method ensures the formation of a synthetic hydrate of aluminum arsenate with the formulation Al₂O₃·3As₂O₅·10H₂O .
Análisis De Reacciones Químicas
Types of Reactions: CID 14151030 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different arsenic oxides.
Reduction: It can be reduced to elemental arsenic under specific conditions.
Substitution: this compound can participate in substitution reactions where arsenate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon can be used.
Substitution: Reactions often involve other metal salts or acids.
Major Products Formed:
Oxidation: Arsenic trioxide (As₂O₃)
Reduction: Elemental arsenic (As)
Substitution: Various metal arsenates depending on the substituting ion.
Aplicaciones Científicas De Investigación
CID 14151030 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on biological systems and potential use in bioremediation.
Medicine: Studied for its potential therapeutic applications and toxicity.
Mecanismo De Acción
The mechanism by which aluminum arsenate exerts its effects involves its interaction with cellular proteins and enzymes. Arsenate ions can replace phosphate ions in biochemical reactions, disrupting cellular processes and leading to toxicity. This interaction primarily affects proteins with sulfhydryl groups, altering their conformation and function .
Comparación Con Compuestos Similares
- Gallium arsenate (GaAsO₄)
- Boron arsenate (BAsO₄)
- Calcium arsenate (Ca₃(AsO₄)₂)
- Lead arsenate (PbHAsO₄)
- Iron arsenate (FeAsO₄)
Comparison: CID 14151030 is unique due to its specific chemical structure and properties. Unlike gallium arsenate and boron arsenate, which adopt the α-quartz-type structure, aluminum arsenate has a hexagonal crystal structure. Additionally, its high-pressure form has a rutile-type structure where aluminum and arsenic are six-coordinate .
Propiedades
InChI |
InChI=1S/Al.AsH3O4/c;2-1(3,4)5/h;(H3,2,3,4,5) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIFDJDRCNEMQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)(O)O.[Al] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlAsH3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.925 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13462-91-4 |
Source


|
| Record name | Arsenic acid (H3AsO4), aluminum salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13462-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
